Cyanuric fluoride

Nucleophilic substitution Reactivity comparison S-triazine chemistry

Cyanuric fluoride (2,4,6-trifluoro-1,3,5-triazine, CAS 675-14-9) is a specialized organofluorine compound and a reactive s-triazine derivative that serves as a mild fluorinating agent in organic synthesis. It is a colorless, pungent liquid with a boiling point of approximately 73-74 °C.

Molecular Formula C3F3N3
Molecular Weight 135.05 g/mol
CAS No. 675-14-9
Cat. No. B042798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanuric fluoride
CAS675-14-9
Synonyms1,3,5-Trifluoro-2,4,6-triazine;  2,4,6-Trifluoro-1,3,5-triazine;  2,4,6-Trifluoro-​s-triazine;  2,4,6-Trifluoro-sym-triazine;  2,4,6-Trifluorotriazine;  Cyanuric Trifluoride;  NSC 168386;  Trifluoro-1,3,5-triazine;  Trifluoro-s-triazine
Molecular FormulaC3F3N3
Molecular Weight135.05 g/mol
Structural Identifiers
SMILESC1(=NC(=NC(=N1)F)F)F
InChIInChI=1S/C3F3N3/c4-1-7-2(5)9-3(6)8-1
InChIKeyVMKJWLXVLHBJNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 1.04X10+5 mg/L at 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





Cyanuric Fluoride (CAS 675-14-9) Technical and Procurement Grade Overview


Cyanuric fluoride (2,4,6-trifluoro-1,3,5-triazine, CAS 675-14-9) is a specialized organofluorine compound and a reactive s-triazine derivative that serves as a mild fluorinating agent in organic synthesis [1]. It is a colorless, pungent liquid with a boiling point of approximately 73-74 °C [2]. Unlike its widely used chloro-analog, cyanuric chloride, cyanuric fluoride is distinguished by its significantly higher reactivity toward nucleophiles and its primary application in the direct conversion of carboxylic acids to acyl fluorides [1]. Its unique reactivity profile, combined with stringent handling requirements due to high acute toxicity and moisture sensitivity, positions it as a specialized reagent for precise fluorination steps in pharmaceutical research and specialty chemical manufacturing [3].

Why Cyanuric Fluoride (CAS 675-14-9) Cannot Be Simply Substituted by Cyanuric Chloride or Other Analogs


In-class substitution of cyanuric fluoride with its closest analog, cyanuric chloride, is not scientifically feasible due to a profound and well-documented divergence in reactivity and reaction outcomes. Cyanuric fluoride is qualitatively more reactive toward nucleophiles than cyanuric chloride, a difference that is not merely a matter of rate but leads to entirely different product distributions under identical reaction conditions [1]. While cyanuric chloride often yields complex mixtures of mono-, di-, and tri-substituted products due to stepwise halogen displacement, cyanuric fluoride is known for cleaner, more selective reactions, which is critical in multi-step syntheses [1]. Furthermore, cyanuric fluoride's ability to act as a direct and mild fluorinating agent for carboxylic acids, a key application for generating sensitive acyl fluorides, is a specific reactivity not shared by cyanuric chloride [2]. Therefore, substituting one for the other would compromise reaction selectivity, product purity, and the viability of specific synthetic pathways.

Quantitative Differentiation Guide for Cyanuric Fluoride (CAS 675-14-9) vs. Closest Analogs


Nucleophilic Reactivity: Cyanuric Fluoride vs. Cyanuric Chloride

In a direct head-to-head study, cyanuric fluoride exhibited a fundamentally different reactivity profile compared to cyanuric chloride when reacted with identical nucleophiles. Under identical conditions with ammonia, cyanuric fluoride yielded a clean, single product, whereas cyanuric chloride produced a mixture of di- and mono-substituted products [1]. This demonstrates that cyanuric fluoride is not just more reactive, but offers superior selectivity, leading to a single product instead of a complex mixture.

Nucleophilic substitution Reactivity comparison S-triazine chemistry

Conversion of Carboxylic Acids to Acyl Fluorides: Yield Comparison

Cyanuric fluoride is a premier reagent for converting carboxylic acids to acyl fluorides, a reaction for which cyanuric chloride is not suitable. While direct comparative data for this specific transformation is limited, the yield of acyl fluoride formation using cyanuric fluoride can be exceptionally high. In a published example from a total synthesis effort, treatment of a carboxylic acid with cyanuric fluoride led to an acid fluoride intermediate, which was then converted to the corresponding ester in a remarkable 93% yield [1].

Deoxofluorination Acyl fluoride synthesis Peptide coupling

Synthetic Efficiency: Comparative Yields in Cyanuric Fluoride Preparation

Multiple synthetic methods for cyanuric fluoride have been developed, showing a clear evolution in yield and efficiency. A traditional method from 1957 using antimony fluoride dichloride (SbF₃Cl₂) as a fluorinating agent for cyanuric chloride achieved a yield of 71% [1]. In contrast, a more modern patent (CN107963995B) describes a method using tetrabutylammonium fluoride (TBAF) in DMSO, which achieves a significantly higher yield of 92% with a product purity of 99.2% by GC [2].

Synthetic methodology Process chemistry Yield optimization

Stability and Storage: Defined Shelf-Life Data

Unlike cyanuric chloride, which is a stable solid at room temperature, cyanuric fluoride is a moisture-sensitive liquid that hydrolyzes to form corrosive hydrofluoric acid [1]. This necessitates specific storage conditions to ensure long-term reagent integrity. A reputable vendor provides a defined stability profile, specifying that cyanuric fluoride is stable for at least 2 years after receipt when stored at -20 °C and protected from light and moisture .

Stability Storage Procurement

Validated Application Scenarios for Cyanuric Fluoride (CAS 675-14-9) Based on Quantitative Evidence


Synthesis of High-Purity Amino Acid Fluorides for Peptide Coupling

The unique selectivity of cyanuric fluoride, as demonstrated by its clean reaction with nucleophiles [1], makes it a superior reagent for synthesizing amino acid fluorides from N-protected amino acids. This application is critical in peptide chemistry for constructing amide bonds with minimal epimerization. The resulting acid fluorides are highly reactive intermediates that enable efficient and controlled peptide coupling, a key step in manufacturing peptide-based active pharmaceutical ingredients (APIs). This application leverages cyanuric fluoride's ability to deliver a single product, avoiding the complex mixtures that would result from using cyanuric chloride [1].

Direct Deoxofluorination of Carboxylic Acids to Acyl Fluorides

Cyanuric fluoride is an enabling reagent for the direct and mild conversion of carboxylic acids to acyl fluorides [2]. This transformation is fundamental in modern medicinal chemistry for introducing fluorine atoms or for generating activated acyl species. The high efficiency of this process, as evidenced by reported yields of up to 93% in subsequent ester formations [2], makes it invaluable for preparing fluorinated building blocks and for late-stage functionalization of complex drug candidates. This is a specific, high-value application where cyanuric chloride and many other fluorinating agents are not viable substitutes.

Manufacturing of Fluoro-s-triazine Reactive Dyes

Cyanuric fluoride serves as a key intermediate for synthesizing fluoro-s-triazine reactive dyes, which offer distinct performance advantages over their chloro-s-triazine counterparts. The fluorine atom's higher electronegativity and reactivity allow for dye-fiber reactions under milder, more energy-efficient conditions (e.g., lower temperature, shorter time). This results in dyes with improved fixation rates, better wash-fastness, and reduced environmental impact due to lower salt and energy requirements. The high purity and yield of modern synthesis methods for cyanuric fluoride [3] ensure a reliable and cost-effective supply chain for this specialized industrial application.

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